
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide, also known as MN-64, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and is known for its potent inhibitory effects on certain enzymes and receptors in the human body.
Mechanism of Action
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide exerts its inhibitory effects on enzymes and receptors by binding to their active sites and preventing their normal function. For example, N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide binds to the active site of carbonic anhydrase IX and XII, preventing the conversion of carbon dioxide to bicarbonate ions, which is essential for the maintenance of pH balance in the body. This inhibition of carbonic anhydrase activity has been shown to have anti-tumor effects, as cancer cells rely on this enzyme for their survival.
Biochemical and Physiological Effects:
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been shown to have a protective effect on bone tissue, increasing bone mineral density and reducing the risk of osteoporosis.
Advantages and Limitations for Lab Experiments
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of various enzymes and receptors, making it a valuable tool for studying their function and potential therapeutic applications. However, N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide also has some limitations. Its low solubility in water can make it difficult to work with in some experiments, and its high potency can make it difficult to determine the optimal concentration for use in experiments.
Future Directions
There are several potential future directions for research on N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide. One area of interest is its potential use in the treatment of cancer. N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been shown to have anti-tumor effects in preclinical studies, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential use in the treatment of osteoporosis. N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been shown to have a protective effect on bone tissue, and further research is needed to determine its potential as a treatment for this condition. Additionally, N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential use in the treatment of various inflammatory diseases.
Synthesis Methods
The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide involves a multi-step process that includes the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)sulfonamide to form N-(4-(2-naphthoyl)phenyl)sulfonamide. The final step involves the reaction of N-(4-(2-naphthoyl)phenyl)sulfonamide with 4-methylpyrimidine-2-amine to form N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide. The overall yield of this synthesis process is approximately 20%.
Scientific Research Applications
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on certain enzymes and receptors in the human body, including carbonic anhydrase IX and XII, and the sodium-dependent phosphate transporter 2B. These enzymes and receptors are known to play a role in the development and progression of various diseases, including cancer, osteoporosis, and kidney stones. N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a promising candidate for the treatment of various inflammatory diseases and cancer.
properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-15-12-13-23-22(24-15)26-30(28,29)20-10-8-19(9-11-20)25-21(27)18-7-6-16-4-2-3-5-17(16)14-18/h2-14H,1H3,(H,25,27)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDYYTXTYDMSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



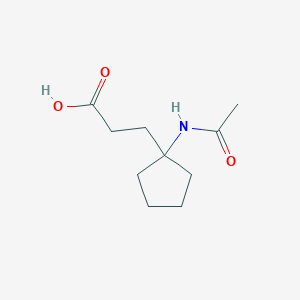
![6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B2416089.png)

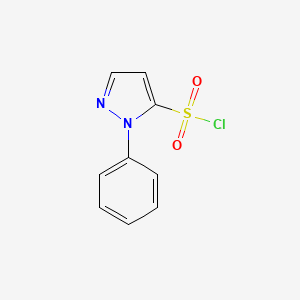
![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)
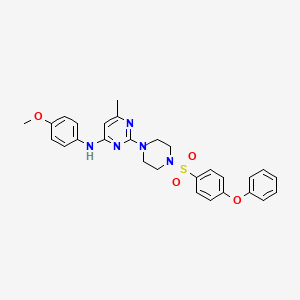
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)
![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)
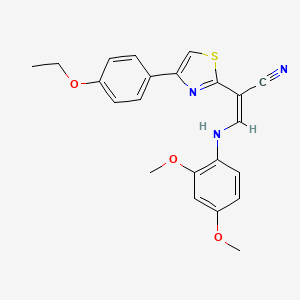
![(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline](/img/structure/B2416103.png)
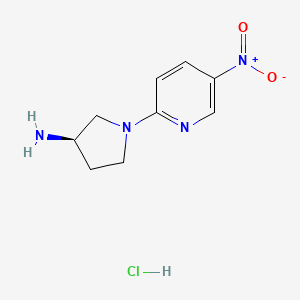
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2416106.png)